molecular formula C23H18N6O4 B2504154 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1251615-82-3

1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2504154
CAS No.: 1251615-82-3
M. Wt: 442.435
InChI Key: YPWRNUBVBQHMHK-UHFFFAOYSA-N
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Description

The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a pyrazolo[1,5-d][1,2,4]triazinone group. These groups are common in many organic compounds and can contribute to various chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in various chemical reactions and can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. Common reactions could include substitutions or additions at various positions on the rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .

Scientific Research Applications

Pharmacological Potential and Synthesis Techniques

Research into complex chemical compounds like 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone spans various domains, including pharmacology, synthetic chemistry, and material science. While specific studies directly addressing this compound were not identified, related research highlights the broader scientific context and potential applications of similar compounds.

  • Functionally Selective GABA(A) Receptor Modulators : Compounds with structural similarities have been identified as functionally selective inverse agonists at the benzodiazepine site of GABA(A) receptors. These substances offer potential cognitive enhancement properties without the adverse effects typical of nonselective GABA(A) receptor antagonists, indicating a route for the development of novel therapeutics in neurology and psychiatry (Chambers et al., 2004).

  • Synthetic Pathways for Heterocyclic Compounds : The synthetic methodology for creating diverse heterocyclic compounds that include pyrazolo[1,5-d][1,2,4]triazine structures has been explored, demonstrating the feasibility of generating a wide range of compounds with potential biological activities. These syntheses involve reactions of various diazotized heterocyclic amines and active methylene compounds, providing a foundation for the development of novel molecules with specified properties (Abdelhamid et al., 2012).

  • Antimicrobial and Antifungal Activities : Research into pyrazoline and pyrazole derivatives, including those structurally related to the target compound, has shown significant antimicrobial and antifungal activities. These studies underscore the potential for such compounds to serve as templates for the development of new antibiotics and antifungal agents, addressing the growing concern of drug resistance (Hassan, 2013).

  • Building Blocks for Heterocyclic Compounds : The use of thiosemicarbazide derivatives in synthesizing various heterocyclic ring systems, including 1,2,4-triazines, highlights the versatility of these compounds in constructing complex molecules with potential therapeutic applications. Such methodologies could be relevant for designing and synthesizing analogs of the compound , contributing to the diversity of compounds available for biological testing and drug development (Elmagd et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its inherent chemical properties, how it’s used, and in what quantities .

Future Directions

Future research on this compound could focus on exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O4/c1-13-3-4-14(2)16(7-13)17-9-18-23(30)28(24-11-29(18)26-17)10-21-25-22(27-33-21)15-5-6-19-20(8-15)32-12-31-19/h3-9,11H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWRNUBVBQHMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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